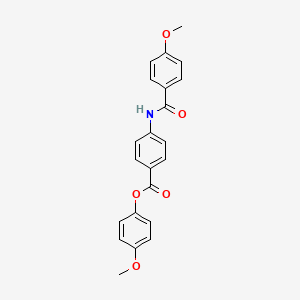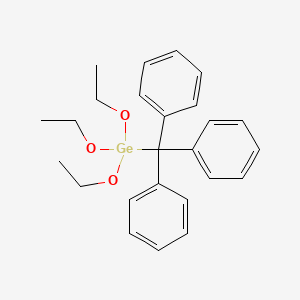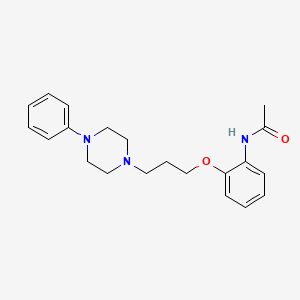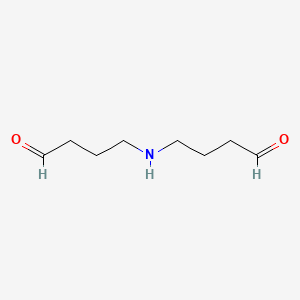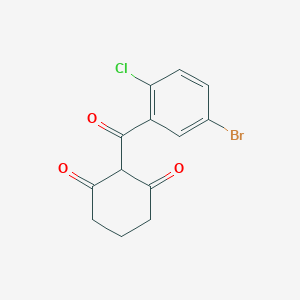![molecular formula C18H24O2 B14403156 3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-74-7](/img/structure/B14403156.png)
3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Functionalization: Introduction of the ethyl, hydroxyl, and methyl groups can be carried out through various organic reactions such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: Various substituents can be introduced or replaced on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The multiple methyl groups can affect the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’,5’,6’-Tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the ethyl and hydroxyl groups, resulting in different reactivity and applications.
3’-Ethyl-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Similar structure but without the hydroxyl group, affecting its chemical properties.
Uniqueness
The presence of the ethyl and hydroxyl groups in 3’-Ethyl-5-hydroxy-2’,4’,5’,6’-tetramethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
88174-74-7 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
5-(3-ethyl-2,4,5,6-tetramethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H24O2/c1-6-17-11(3)10(2)12(4)18(13(17)5)14-7-15(19)9-16(20)8-14/h9,14,19H,6-8H2,1-5H3 |
Clé InChI |
CKQQHNASUZMEMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1C)C)C)C2CC(=CC(=O)C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


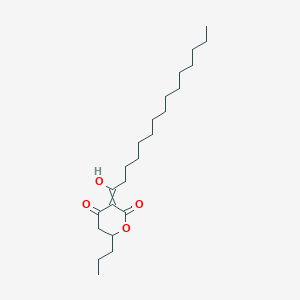
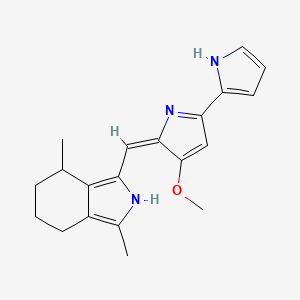
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
